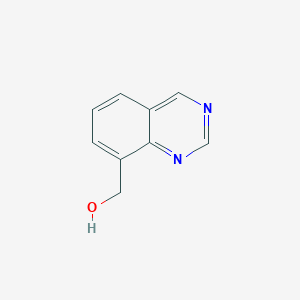

Quinazolin-8-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

quinazolin-8-ylmethanol |

InChI |

InChI=1S/C9H8N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-4,6,12H,5H2 |

InChI Key |

DVIHBKDASNGUPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Quinazolin 8 Ylmethanol and Its Functional Groups

Reactions of the Hydroxymethyl Group at C8

The hydroxymethyl group (-CH₂OH) at the C8 position is a primary alcohol and, as such, undergoes typical reactions of this functional group, including oxidation, esterification, and nucleophilic substitution. These transformations provide a synthetic handle to introduce a variety of other functional groups at this position.

The primary alcohol of Quinazolin-8-ylmethanol can be oxidized to form the corresponding carboxylic acid, quinazoline-8-carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a versatile functional group that can participate in further reactions, such as amide bond formation. The oxidation requires the use of strong oxidizing agents, as milder reagents would likely yield the intermediate aldehyde, quinazoline-8-carbaldehyde.

Common laboratory reagents for the oxidation of primary alcohols to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄) in basic or acidic conditions.

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent).

Sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst.

The general transformation is depicted below:

Figure 1: Oxidation of this compound

(Image representing the general oxidation of this compound to Quinazoline-8-carboxylic acid)

(Image representing the general oxidation of this compound to Quinazoline-8-carboxylic acid)

Table 1: Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄, heat | Strong, inexpensive oxidant. Can sometimes lead to cleavage of the aromatic ring under harsh conditions. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Powerful oxidant, reaction is typically fast. Chromium reagents are toxic. |

| Sodium Hypochlorite (NaClO) with TEMPO | Acetonitrile/water, room temperature | A greener alternative to heavy metal oxidants. Selectively oxidizes primary alcohols. |

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides and acid anhydrides) to form esters. One of the most common methods is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. mdpi.cominlibrary.uz This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant or remove the water formed during the reaction. inlibrary.uz

Alternatively, for a more rapid and irreversible reaction, acyl chlorides or anhydrides can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Table 2: Representative Esterification Reactions of this compound

| Reactant | Reagent/Catalyst | Product Name |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalytic) | (Quinazolin-8-yl)methyl acetate (B1210297) |

| Acetic Anhydride | Pyridine | (Quinazolin-8-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | (Quinazolin-8-yl)methyl benzoate |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. researchgate.net Treatment of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 8-(chloromethyl)quinazoline or 8-(bromomethyl)quinazoline. These halo-derivatives are now activated substrates for Sₙ2 reactions with a wide range of nucleophiles.

Similarly, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base yields a tosylate or mesylate ester, respectively. These are excellent leaving groups and readily undergo substitution. The synthesis of related 2-(halomethyl)quinoline derivatives for use in subsequent substitution reactions highlights the utility of this approach in similar heterocyclic systems. researchgate.net

Table 3: Nucleophilic Substitution Pathways for this compound

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 8-(Chloromethyl)quinazoline | Sodium Cyanide (NaCN) | 2-(Quinazolin-8-yl)acetonitrile |

| Tosyl Chloride (TsCl) / Pyridine | (Quinazolin-8-yl)methyl tosylate | Ammonia (B1221849) (NH₃) | (Quinazolin-8-yl)methanamine |

| Phosphorus Tribromide (PBr₃) | 8-(Bromomethyl)quinazoline | Sodium Azide (B81097) (NaN₃) | 8-(Azidomethyl)quinazoline |

Reactions Involving the Quinazoline (B50416) Core

The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic attack. wikipedia.org Consequently, electrophilic substitution reactions occur preferentially on the benzene portion of the molecule. wikipedia.orgnih.gov

The two nitrogen atoms in the pyrimidine ring exert a deactivating, electron-withdrawing effect on the fused benzene ring, making the quinazoline core less reactive towards electrophiles than benzene itself. Nonetheless, under forcing conditions, electrophilic substitution can be achieved.

Nitration: Nitration is a well-documented electrophilic substitution reaction for quinazoline. nih.gov It typically requires harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid, to generate the potent nitronium ion (NO₂⁺) electrophile. nih.gov Studies on substituted quinazolinones have shown that nitration generally occurs at the 6-position. nih.govacs.org However, the presence of other substituents can influence the regiochemical outcome. inlibrary.uznih.gov

Bromination: The bromination of quinazoline is also possible but can be slow and may result in mixtures of products. thieme-connect.comresearchgate.net Reagents such as N-Bromosuccinimide (NBS) in concentrated sulfuric acid can be used to effect the bromination of the benzene ring. thieme-connect.comresearchgate.net The strong acid protonates the quinazoline nitrogen atoms, further deactivating the ring system and requiring a highly reactive brominating agent. thieme-connect.com

The regioselectivity of electrophilic attack on the benzene ring of quinazoline is governed by the electronic effects of the fused pyrimidine ring. The pyrimidine ring acts as a deactivating group. The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. wikipedia.orgnih.gov

This selectivity can be rationalized by considering the resonance structures of the carbocation intermediate (the sigma complex) formed upon attack at each position.

Positions 5 and 7: These positions are ortho and para, respectively, to the N1 atom of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms significantly destabilizes the positive charge in the intermediates formed by attack at these sites.

Positions 6 and 8: These positions are meta to the N1 atom and ortho and meta (respectively) to the N3 atom. The deactivating inductive effect is less pronounced at these positions compared to the 5 and 7 positions. The position 8 is often the most favored site for electrophilic attack, followed by position 6. wikipedia.orgnih.gov

The presence of the C8-hydroxymethyl group in this compound would further influence this selectivity. The -CH₂OH group is a weak ortho-, para-director and an activating group. Since it is located at the C8 position, it would reinforce the inherent reactivity of this position and further activate it towards electrophilic substitution, while also directing incoming electrophiles to the ortho (C7) and para (C5) positions. However, the strong deactivating effect of the pyrimidine ring remains dominant, and the precise outcome would depend on the specific reaction conditions.

Electrophilic Substitution on the Benzene Ring (e.g., Bromination, Nitration)

General Reactivity Profiles of Quinazoline Scaffolds

While the quinazoline ring itself can be oxidized, ancillary functional groups also exhibit characteristic oxidative reactivity. nih.gov For example, sulfonyl-containing groups, which are important pharmacophores, can be introduced onto the ring through oxidative methods. An electrochemical, metal-free method has been developed for the direct C2 sulfonylation of quinoline (B57606) N-oxides (a related heterocyclic system) using sulfonyl hydrazides. bohrium.com This reaction proceeds via the oxidation of the sulfonyl hydrazide to a sulfonyl radical, which then attacks the heteroaromatic ring. bohrium.com Such methods highlight a pathway for forming C-S bonds and introducing sulfonyl groups, which are themselves generally stable to further oxidation. Quinazoline derivatives bearing sulfanyl (B85325) (mercapto) or sulfonate groups are of significant interest for their biological activities, including anticancer properties. nih.govresearchgate.net

Reduction reactions can target either the pyrimidine or the benzene portion of the quinazoline scaffold, depending on the substrate and reaction conditions. For the related and highly common quinazolinone derivatives, the pyrimidine ring is susceptible to reduction. Catalytic hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts such as palladium or platinum oxide can reduce the C=N bond to yield the corresponding 1,2,3,4-tetrahydroquinazolinones. mdpi.comnih.gov

The benzene ring of the quinazolinone core can also be reduced, though this typically requires more forcing conditions. Using platinum oxide as a catalyst, the benzene ring of a chiral 4(3H)-quinazolinone can be hydrogenated, leading to octahydro-4(1H)-quinazolinone diastereomers. nih.gov For the parent quinazoline, catalytic hydrogenation is reported to be self-limiting, stopping after the absorption of one mole of hydrogen to produce 3,4-dihydroquinazoline. rsc.orgresearchgate.net

Functional groups attached to the quinazoline scaffold retain their characteristic reactivity, which can be modulated by the electron-withdrawing nature of the heterocyclic ring.

Electrophilic Substitution: Groups attached to the quinazoline ring can be activated for electrophilic attack. For example, the 2-methyl group of 3-(acylamino)-2-methylquinazolin-4(3H)-one can be deprotonated using butyllithium (B86547) to form a lithiated intermediate. rsc.org This nucleophilic carbanion then readily reacts with a variety of electrophiles, such as methyl iodide or benzophenone, resulting in substitution at the methyl group. rsc.org Similarly, the amine group of 3-amino-2-methyl-quinazolinones is reactive and can be used to attach other moieties. researchgate.net

Nucleophilic Substitution: Functional groups on the quinazoline ring can also be the site of nucleophilic attack. The reactivity of a 2-methylthio group on a quinazolin-4-one towards a nucleophile like morpholine (B109124) was found to be significantly influenced by the nature of other substituents on the benzene ring. researchgate.net Alkylation of the nitrogen atom at the N-1 position of 3-hydroxyquinazoline-2,4(1H,3H)-dione with various halides is another example of a nucleophilic substitution reaction occurring on a functional group attached to the core scaffold. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-aminobenzaldehyde |

| 2,4-dichloroquinazoline |

| 2-chloro-4-hydrazinylquinazoline |

| 2,4-dihydrazinylquinazoline |

| 2-chloro-4-aminoquinazolines |

| 3,4-dihydroquinazolines |

| 4-alkoxy-3-alkyl-3,4-dihydro quinazolinium salts |

| 3-alkyl-3,4-dihydro-4-hydroxy quinazolines |

| 3-substituted 4(3H)-quinazolinones |

| 1,2,3,4-tetrahydroquinazolinones |

| octahydro-4(1H)-quinazolinone |

| 3,4-dihydroquinazoline |

| 3-(acylamino)-2-methylquinazolin-4(3H)-one |

| 3-amino-2-methyl-quinazolinones |

| 2-methylthio quinazolin-4-one |

| 3-hydroxyquinazoline-2,4(1H,3H)-dione |

| quinoline N-oxides |

Derivatization Strategies for Quinazolin 8 Ylmethanol

Systematic Modification of the Hydroxymethyl Group for Expanded Chemical Diversity

The hydroxymethyl group at the 8-position of the quinazoline (B50416) ring is a primary site for systematic modification. Its reactivity as a primary alcohol allows for a variety of well-established chemical transformations. These modifications are crucial for creating a library of derivatives with altered polarity, steric properties, and potential biological activity.

Key strategies for modifying the hydroxymethyl group include:

Oxidation: The primary alcohol can be selectively oxidized to form an aldehyde (Quinazoline-8-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂). Further oxidation to a carboxylic acid (Quinazoline-8-carboxylic acid) can be achieved with stronger agents. These new functional groups serve as versatile intermediates for subsequent reactions, such as reductive amination or amide bond formation.

Esterification and Etherification: Conversion of the alcohol to esters or ethers is a common strategy to modify the lipophilicity and steric bulk of the molecule. Esterification can be performed using various acyl chlorides or carboxylic acids under standard conditions. Etherification, often achieved through reactions like the Williamson ether synthesis, allows for the introduction of a wide range of alkyl or aryl substituents.

Halogenation: The hydroxyl group can be replaced by a halogen, typically chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 8-(halomethyl)quinazoline is a highly reactive intermediate, susceptible to nucleophilic substitution, enabling the introduction of amines, azides, thiols, and other functional groups.

Nucleophilic Substitution: The activated hydroxymethyl group (e.g., as a tosylate or halide) can undergo substitution reactions with various nucleophiles to introduce diverse functionalities, significantly expanding the chemical space of the derivatives.

Table 1: Examples of Hydroxymethyl Group Modifications

| Reaction Type | Reagent(s) | Resulting Functional Group | Intermediate Compound Name |

|---|---|---|---|

| Oxidation (to Aldehyde) | Manganese Dioxide (MnO₂) | -CHO | Quinazoline-8-carbaldehyde |

| Oxidation (to Carboxylic Acid) | Potassium Permanganate (B83412) (KMnO₄) | -COOH | Quinazoline-8-carboxylic acid |

| Esterification | Acetyl Chloride | -CH₂OCOCH₃ | Quinazolin-8-ylmethyl acetate (B1210297) |

| Etherification | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | -CH₂OCH₃ | 8-(methoxymethyl)quinazoline |

| Halogenation | Thionyl Chloride (SOCl₂) | -CH₂Cl | 8-(chloromethyl)quinazoline |

Introduction of Diverse Functional Groups onto the Quinazoline Ring System

In addition to modifying the hydroxymethyl side chain, the quinazoline ring system itself can be functionalized to generate further structural diversity. The aromatic nature of the ring allows for various substitution reactions, although the reactivity of specific positions is influenced by the existing substituents and the nitrogen atoms within the ring.

Common strategies for ring functionalization include:

Halogenation: Direct halogenation of the quinazoline core can introduce bromine or chlorine atoms at specific positions. These halogenated quinazolines are valuable intermediates for transition metal-catalyzed cross-coupling reactions. Research has shown that introducing halide substituents, for instance at the 6- and 8-positions, can be a strategy to enhance biological activity. derpharmachemica.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Starting from a halogenated quinazoline derivative, a wide array of aryl, heteroaryl, alkyl, and amino groups can be introduced onto the ring system. For example, a Suzuki-Miyaura coupling reaction has been used to synthesize 8-(o-tolyl)quinazoline derivatives. nih.gov

Nitration and Reduction: The quinazoline ring can be nitrated, and the resulting nitro group can then be reduced to an amino group. This primary amine provides a synthetic handle for a multitude of further derivatizations, including acylation, sulfonylation, and diazotization reactions.

Table 2: Strategies for Quinazoline Ring Functionalization

| Reaction Type | Typical Starting Material | Reagent(s) | Introduced Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 8-Bromoquinazoline derivative | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group |

| Buchwald-Hartwig Amination | 8-Bromoquinazoline derivative | Amine, Pd catalyst, Ligand, Base | Amino group |

| Nitration | Quinazoline derivative | HNO₃/H₂SO₄ | Nitro group (-NO₂) |

| Reduction of Nitro Group | Nitroquinazoline derivative | H₂, Pd/C or SnCl₂ | Amino group (-NH₂) |

Analytical Techniques for Purity Validation in Complex Derivatization Mixtures

Following the synthesis of Quinazolin-8-ylmethanol derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the target compounds. A combination of chromatographic and spectroscopic techniques is employed to analyze the complex reaction mixtures and validate the final products.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a primary tool for assessing the purity of synthesized derivatives. researchgate.net A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water. researchgate.net The detector, typically set to a UV wavelength where the quinazoline core absorbs strongly, provides a quantitative measure of purity by comparing the peak area of the product to those of any impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. It helps in identifying the consumption of starting materials and the formation of new products by comparing their retention factors (Rf values) on a silica gel plate under UV visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.

¹H NMR: Provides information about the number and chemical environment of protons. For a derivative of this compound, characteristic signals for the aromatic protons on the quinazoline ring and the protons of the methylene (-CH₂) group would be expected. A shift in the position of the methylene signal or the appearance of new signals would confirm modification at the hydroxymethyl group.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, confirming the carbon skeleton of the synthesized derivative.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, providing definitive structural proof. ijpsdronline.com

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound by measuring its mass-to-charge ratio (m/z). ijpsdronline.com The observed molecular ion peak confirms that the desired chemical transformation has occurred and provides strong evidence for the compound's identity.

Table 3: Analytical Techniques for Purity and Structural Validation

| Technique | Primary Purpose | Information Obtained |

|---|---|---|

| HPLC-UV | Purity assessment and quantification | Percentage purity, retention time |

| TLC | Reaction monitoring and qualitative analysis | Presence of starting materials, products, and byproducts (Rf value) |

| NMR (¹H, ¹³C) | Structural elucidation | Chemical structure, connectivity of atoms, number of protons/carbons |

| Mass Spectrometry | Molecular weight determination | Molecular weight of the compound (mass-to-charge ratio) |

Mechanistic Investigations of Quinazolin 8 Ylmethanol Synthesis and Reactions

Reaction Mechanism Studies for Quinazoline (B50416) Formation Pathways

The formation of the quinazoline ring can proceed through several distinct mechanistic pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions. These pathways include single-electron transfer, metal-catalyzed sequential reactions, radical-mediated processes, and base-promoted nucleophilic aromatic substitution reactions.

Visible-light photocatalysis has emerged as a powerful tool for initiating organic transformations through single-electron transfer (SET) processes. mdpi.com In the synthesis of quinazolines, this approach allows for redox catalysis under mild conditions. For instance, the condensation of 2-aminobenzylamines with α-ketoacids can be achieved using an organic dye photocatalyst, such as Rose Bengal, under blue LED irradiation at room temperature. mdpi.com The reaction is believed to proceed via an SET mechanism, offering a green and efficient alternative to traditional methods. mdpi.com

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of quinazoline derivatives. Copper and palladium are among the most utilized metals for this purpose.

A prominent example is the copper-catalyzed cascade reaction involving substituted (2-bromophenyl)methylamines and amides. organic-chemistry.orgnih.gov This approach proceeds via a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.orgnih.gov The proposed mechanism commences with the coordination of the copper catalyst, followed by oxidative addition, N-arylation, intramolecular dehydrative cyclization, and finally, air-promoted aromatization to yield the quinazoline core. organic-chemistry.org This ligand-free method is valued for its simplicity and the use of readily available starting materials. organic-chemistry.orgnih.gov

Palladium-catalyzed reactions are also widely employed, particularly for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides. nih.govmdpi.com A plausible mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the insertion of a coupling partner like tert-butyl isocyanide. The subsequent addition of 2-aminobenzamide (B116534), cyclization of the intermediate, and elimination of tert-butylamine (B42293) affords the final product. mdpi.com

| Catalyst | Reactants | Key Mechanistic Steps | Product Type | Ref |

| Copper(I) iodide (CuI) | (2-bromophenyl)methylamines, amides | Ullmann-type coupling, intramolecular cyclization, aerobic oxidation | Quinazolines | organic-chemistry.org |

| Palladium(II) chloride (PdCl₂) | 2-aminobenzamides, aryl halides, tert-butyl isocyanide | Oxidative addition, isocyanide insertion, cyclization, elimination | Quinazolin-4(3H)-ones | nih.govmdpi.com |

| Copper(I) bromide (CuBr) | 2-halobenzamides, (aryl)methanamines | Ullmann coupling, aerobic oxidative C-H amidation | Quinazolin-4(3H)-ones | thieme-connect.de |

Radical-mediated pathways offer an alternative approach to quinazoline synthesis. The involvement of radical intermediates is often confirmed through control experiments using radical quenchers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov For example, a microwave-promoted reaction of O-phenyl oximes with aldehydes in the presence of zinc chloride proceeds via a free-radical-based mechanism to furnish functionalized quinazolines. organic-chemistry.org Another instance involves a redox-active amide ligand-loaded zinc compound that facilitates a radical-mediated pathway for the synthesis of quinazolinones. nih.gov

The synthesis of quinazolin-4-ones can be achieved through a transition-metal-free approach involving a base-promoted nucleophilic aromatic substitution (SNAr) reaction. acs.orgacs.org A plausible mechanism for this transformation begins with the SNAr reaction of an ortho-fluorobenzamide with an amide, giving a diamide (B1670390) intermediate. acs.orgacs.org This intermediate then undergoes an intramolecular nucleophilic addition promoted by the base, followed by dehydration to afford the quinazolin-4-one product. acs.orgacs.org Cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective base-solvent system for this reaction. acs.org The regioselectivity of SNAr reactions on di-substituted quinazolines, such as 2,4-dichloroquinazoline, is a critical aspect, with substitution often favoring the more electrophilic C4 position due to the α-nitrogen effect. mdpi.comsemanticscholar.org

Various specific synthetic routes to quinazolines have been developed, each with its own proposed mechanistic pathway.

From 2-Aminobenzylamines and Aldehydes: An electrochemical cyclization strategy has been proposed. researchgate.net Another pathway involves a reaction mediated by PIDA (phenyliodine diacetate), where the initial condensation of the reactants is followed by a series of steps involving PIDA to achieve the final oxidized product. nih.govresearchgate.net

From 2-Aminobenzophenones and Benzylamines: A ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP (tert-butyl hydroperoxide) catalyzed reaction has been demonstrated, which is particularly effective for synthesizing 2-phenylquinazolines. organic-chemistry.orgnih.gov

From Amidines: An iodine/potassium iodide-promoted oxidative C-C bond formation from C(sp³)-H and C(sp²)-H bonds of N,N'-disubstituted amidines leads to quinazolines. The proposed mechanism involves oxidation of the N-aryl amidine by molecular iodine, followed by iodocyclization to form a new C-C bond, and subsequent elimination of hydrogen iodide to yield the aromatic product. nih.gov

Influence of Reaction Conditions on Reaction Efficiency and Selectivity

The efficiency and selectivity of quinazoline synthesis are highly dependent on the reaction conditions. Key factors include the choice of catalyst, base, solvent, and temperature, as well as the electronic nature of the substituents on the starting materials.

Catalyst and Base: In copper-catalyzed reactions, CuI has been identified as a highly effective catalyst, while potassium carbonate (K₂CO₃) is often the base of choice. organic-chemistry.org For palladium-catalyzed syntheses, the combination of a palladium source like PdCl₂ and a base such as sodium tert-butoxide (NaOtBu) is common. nih.govmdpi.com

Solvent and Temperature: The choice of solvent can significantly impact the reaction outcome. For instance, 2-propanol has been found to be an ideal solvent for certain copper-catalyzed reactions conducted at 110°C. organic-chemistry.org Palladium-catalyzed couplings are often performed in solvents like toluene (B28343) at elevated temperatures, such as 145°C. nih.govmdpi.com

Substituent Effects: The electronic properties of substituents on the aromatic rings of the reactants play a crucial role in reaction efficiency. In many cases, electron-withdrawing groups on one of the reactants can enhance the reaction yield, while electron-donating groups may slightly reduce reactivity. organic-chemistry.org For example, in the palladium-catalyzed synthesis of 2-arylquinazolin-4(3H)-ones, aryl iodides bearing electron-donating groups generally provide higher yields than those with electron-withdrawing groups. mdpi.com Conversely, 2-aminobenzamides with electron-rich substituents tend to be more reactive than their electron-deficient counterparts. mdpi.com

The table below summarizes the effect of various reaction conditions on the yield of quinazoline synthesis in a representative copper-catalyzed reaction.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| CuI | K₂CO₃ | 2-propanol | 110 | 87 | organic-chemistry.org |

| CuBr | K₂CO₃ | 2-propanol | 110 | 82 | organic-chemistry.org |

| CuCl | K₂CO₃ | 2-propanol | 110 | 75 | organic-chemistry.org |

| CuI | Cs₂CO₃ | 2-propanol | 110 | 78 | organic-chemistry.org |

| CuI | K₂CO₃ | Dioxane | 110 | 65 | organic-chemistry.org |

| CuI | K₂CO₃ | Toluene | 110 | 71 | organic-chemistry.org |

Role of Solvent Choice

The choice of solvent plays a pivotal role in the synthesis of quinazolines, influencing reaction rates, yields, and even the reaction pathway itself. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In transition-metal-free approaches, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently employed. researchgate.net For instance, in the synthesis of triazoloquinazolin-8-ones, DMF is used as the solvent for the multicomponent reaction, facilitating the dissolution of the reactants and promoting the reaction at elevated temperatures. openmedicinalchemistryjournal.com In other cases, greener and more sustainable options are being explored. Low melting mixtures of compounds like maltose, dimethylurea, and NH4Cl can serve as effective, non-toxic, and biodegradable reaction media for the catalyst-free synthesis of quinazolines. rsc.org

The polarity of the solvent can dictate the course of a reaction. In certain iodine-promoted reactions of amidines, the use of nonpolar solvents favors the formation of benzimidazoles, whereas polar solvents promote a C(sp²)-N bond formation pathway that leads to quinazolines. organic-chemistry.org This highlights the solvent's role in stabilizing charged intermediates or transition states that are key to the quinazoline formation pathway. Microwave-assisted syntheses have also demonstrated the impact of the solvent, where high-boiling point, microwave-absorbing solvents can significantly accelerate reaction times. frontiersin.org In some protocols, reactions are even performed under solvent-free conditions, which offers environmental benefits and can lead to cleaner reaction profiles and simpler work-up procedures. openmedicinalchemistryjournal.comfrontiersin.org

| Entry | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethanol | Iodine catalyst, moderate temperature | 91-97 | nih.gov |

| 2 | DMF | Refluxing, multicomponent reaction | Good | openmedicinalchemistryjournal.com |

| 3 | Maltose-DMU-NH4Cl mixture | Catalyst-free, aerobic oxidation | High | rsc.org |

| 4 | Solvent-free | Microwave irradiation | High | frontiersin.org |

| 5 | Toluene | Aza-Wittig reaction | - | nih.gov |

Impact of Catalyst Type and Stoichiometry

The catalyst is a critical component in many quinazoline syntheses, dictating the reaction's feasibility, efficiency, and selectivity. A wide array of catalysts, including transition metals, Lewis acids, and organocatalysts, have been employed.

Transition-Metal Catalysts: Copper, palladium, iron, and cobalt complexes are widely used. mdpi.comnih.gov Copper catalysts, for instance, are effective in tandem reactions involving the amination of 2-bromobenzyl bromides followed by cyclization and aromatization. nih.gov In such reactions, the copper catalyst facilitates the initial C-N bond formation. The stoichiometry of the catalyst and ligands can be crucial; for example, in a CuCl/DABCO/4-HO-TEMPO system used for oxidative dehydrogenation, the ratio of these components is optimized to achieve maximum yield. mdpi.com Iron salts are an inexpensive and abundant alternative, promoting cascade reactions under aerobic conditions. nih.gov

Lewis Acid and Organocatalysts: Lewis acids like ceric ammonium nitrate (CAN) have been shown to efficiently catalyze the formation of quinazolines from benzylamines and 2-aminobenzophenones. nih.gov Iodine, acting as a Lewis acid and an oxidizing agent, is also an effective catalyst in three-component reactions. nih.gov Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are used in metal-free oxidative cyclizations. frontiersin.org In some instances, catalyst-free systems have been developed, relying on thermal or microwave energy to drive the reaction, often in specialized solvent systems. rsc.org

The stoichiometry of the catalyst is a key parameter to optimize. Typically, catalytic amounts ranging from 1 to 10 mol% are sufficient. However, the optimal loading depends on the specific reaction and substrates. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can increase costs and sometimes lead to side reactions or purification challenges.

| Catalyst System | Reactants | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| CAN/TBHP | Benzylamines, 2-aminobenzophenones | Mild, efficient | 75-93% | nih.gov |

| Iodine/NH4OAc | Benzaldehydes, o-aminoarylketones | Oxidizing and Lewis acidic properties | 91-97% | nih.gov |

| Cupric Acetate (B1210297) | 2-bromobenzyl bromides, aldehydes | One-pot tandem reaction | Good | nih.gov |

| FeBr2 | 2-aminobenzylamines, amines | Aerobic, cost-effective | Good-Excellent | mdpi.com |

| Co(OAc)2·4H2O | 2-aminoaryl alcohols, nitriles | Ligand-free, mild conditions | Up to 95% | nih.gov |

| None (Catalyst-free) | 2-aminoaryl ketones, aldehydes | Green solvent, aerobic | High | rsc.org |

Effects of Temperature Control on Reaction Outcome

Temperature is a fundamental parameter in chemical synthesis, directly influencing reaction kinetics and thermodynamics. In the synthesis of quinazolines, precise temperature control is essential for achieving desired outcomes, maximizing yields, and preventing the formation of unwanted byproducts.

Many traditional quinazoline syntheses require elevated temperatures, often achieved through conventional heating under reflux conditions. nih.gov For example, the reaction of 2-aminobenzyl alcohols with primary amides catalyzed by a Mn(I) complex is conducted at 130°C in toluene. nih.gov Similarly, copper-catalyzed one-pot tandem reactions are often run at 80°C. nih.gov These high temperatures are necessary to overcome the activation energy barriers for key steps such as cyclization and dehydrogenation/aromatization.

However, excessively high temperatures can lead to thermal decomposition of reactants, intermediates, or products, resulting in lower yields and complex product mixtures. The development of microwave-assisted synthesis has offered a powerful alternative to conventional heating. frontiersin.org Microwave irradiation can rapidly heat the reaction mixture to the target temperature, often leading to dramatic reductions in reaction time from hours to minutes. nih.govfrontiersin.org For example, a microwave-assisted synthesis of quinazolino[4,3-b]quinazolin-8-ones is completed in 30 minutes at 150°C, a significant improvement over purely thermal methods. frontiersin.org It is important to note that the effects of microwave heating are not solely thermal; non-thermal "specific microwave effects" have also been proposed to influence reaction rates and selectivities. Careful control of temperature and pressure is crucial in dedicated microwave reactors to ensure reproducibility and safety. frontiersin.org

Mitigation Strategies for Side Reactions

During the synthesis of quinazoline derivatives, several side reactions can occur, diminishing the yield of the desired product and complicating purification. Common side reactions include over-functionalization (such as over-bromination if bromine is used), ring-opening of the heterocyclic core, and the formation of isomeric or dimeric byproducts.

Strategies to mitigate these side reactions are centered on the careful control of reaction parameters.

Control of Stoichiometry: To prevent over-halogenation, the precise control of the halogenating agent's stoichiometry is critical. Using N-bromosuccinimide (NBS) instead of elemental bromine can sometimes offer better control.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows the reaction to be quenched once the desired product has formed, preventing further reactions or degradation. Lowering the reaction temperature can also enhance selectivity and reduce the rate of undesired side reactions relative to the main reaction.

Choice of Catalyst and Reagents: The selectivity of a reaction is often dictated by the catalyst. For instance, in syntheses involving C-H activation, the choice of a specific transition metal catalyst and ligand can direct the reaction to a particular position on the aromatic ring, preventing the formation of isomers. mdpi.com

Protecting Groups: In multi-step syntheses, sensitive functional groups on the starting materials can be protected to prevent them from participating in unwanted side reactions. These groups are then removed in a subsequent step once the quinazoline core is formed.

Atmosphere Control: Many quinazoline syntheses involve oxidation steps. Conducting these reactions under a controlled atmosphere (e.g., air or pure oxygen) is necessary for the final aromatization step. nih.gov Conversely, if oxidation is undesirable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

Kinetic Studies and Intermediate Tracking in Reaction Pathways

Understanding the reaction mechanism, including the identification of intermediates and rate-determining steps, is fundamental for rational process optimization. While detailed kinetic studies for Quinazolin-8-ylmethanol are scarce, the general pathways for quinazoline formation have been investigated.

The synthesis often proceeds through a cascade of reactions. For example, in a copper-catalyzed reaction using methanol (B129727) as a C1 source, the proposed mechanism involves the initial oxidation of methanol to formaldehyde. This is followed by the reaction with a 2-aminobenzamide to form an imine intermediate. Intramolecular cyclization then yields a dihydro-quinazolinone, which is subsequently oxidized to the final quinazolinone product. researchgate.net

In other pathways, such as the reaction between 2-aminobenzylamines and aldehydes, the mechanism involves the formation of an initial imine, followed by intramolecular cyclization to a tetrahydroquinazoline (B156257) intermediate. This intermediate then undergoes dehydrogenation (oxidation) to afford the aromatic quinazoline ring. nih.gov

Kinetic isotope effect (KIE) studies can be employed to identify the rate-limiting step. For instance, a KIE study suggested that a carbon-hydrogen bond cleavage was the rate-determining step in a specific copper-catalyzed synthesis of 2-arylquinazolines. nih.gov Tracking intermediates can be achieved through spectroscopic methods (NMR, MS) by analyzing aliquots of the reaction mixture over time or by attempting to isolate and characterize key intermediates. Radical inhibition experiments using agents like TEMPO can help determine if a radical-mediated pathway is involved. researchgate.net These mechanistic insights are invaluable for overcoming reaction limitations and designing more efficient synthetic routes.

Computational Chemistry and Theoretical Investigations of Quinazolin 8 Ylmethanol

Prediction of Reactive Sites (e.g., via Fukui Indices)

There are no specific studies reporting the use of Fukui indices to predict the reactive sites of Quinazolin-8-ylmethanol. This analysis involves calculating the Fukui function, which indicates the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. For the broader class of quinazolines, such studies help identify which atoms are most likely to participate in chemical reactions, a crucial step in understanding degradation pathways and designing new syntheses.

Resolution of Structural Ambiguities (e.g., Positional Isomerism)

While computational methods are invaluable for resolving structural questions like positional isomerism in substituted quinazolines, specific computational studies to confirm the structure of this compound are not found in the literature. Experimental techniques such as X-ray crystallography or NOESY experiments are often complemented by computational modeling to resolve such ambiguities.

Density Functional Theory (DFT) Modeling for Spectral Pattern Prediction

No dedicated DFT modeling studies for predicting the spectral patterns (e.g., NMR, IR, UV-Vis) of this compound have been published. DFT is a common method used to calculate the optimized geometry and electronic properties of molecules, which in turn allows for the theoretical prediction of their spectroscopic signatures. These theoretical spectra are often compared with experimental data to confirm the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Studies

Specific QSAR models for this compound are not available. QSAR studies are a cornerstone of drug design, establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation Between Molecular Structure and Biological Activity

There is no published research that establishes a direct correlation between the specific molecular structure of this compound and any particular biological activity through QSAR modeling. For other quinazoline (B50416) derivatives, QSAR studies have been instrumental in identifying the structural features essential for their anticancer and other therapeutic effects.

Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not present in the available literature. This type of analysis is fundamental for understanding a molecule's electronic properties, stability, and reactivity. The HOMO-LUMO gap, in particular, is a key indicator of chemical reactivity and the energy required for electronic excitation.

Investigation of Charge Distribution

Specific investigations into the charge distribution or the generation of a molecular electrostatic potential (MEP) map for this compound have not been reported. Such studies are vital for understanding how a molecule will interact with other molecules, including biological receptors, by mapping the electron density and identifying regions that are electron-rich or electron-poor.

Molecular Dynamics Simulations and Docking Studies for Quinazoline Scaffolds

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the interactions between small molecules and biological macromolecules, such as proteins and enzymes. For the quinazoline scaffold, these techniques provide crucial insights into the binding modes, affinity, and stability of derivatives, guiding the design of new therapeutic agents. nih.govtandfonline.com Quinazoline and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focal point of such computational studies. nih.govnih.govmdpi.com

Docking studies predict the preferred orientation of a ligand when bound to a receptor's active site. For quinazoline derivatives, these studies have been performed against various targets. For instance, novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme, a target for antibiotics. nih.gov The results showed favorable binding energies, with dock scores ranging from -5.96 to -8.58 kcal/mol, indicating stable interactions. nih.gov These interactions were often characterized by hydrogen bonds with key amino acid residues like Asn46. nih.gov Similarly, docking studies of 2,3-disubstituted-4(3H)-quinazolinones against the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs, revealed re-ranked scores between -131.508 and -108.418 kcal/mol, with some derivatives showing better binding energy than the reference drug Celecoxib. researchgate.net

Molecular dynamics simulations complement docking studies by providing a dynamic picture of the ligand-receptor complex over time, assessing its stability and conformational changes. MD simulations performed on quinazolinone derivatives targeting Matrix metalloproteinase-13 (MMP-13) revealed the importance of hydrogen bonding with residues Ser250 and Gly248 for enhanced stability and activity. nih.gov In another study, 100 ns MD simulations were used to investigate the dynamic behavior of a quinazolinone derivative (compound 1f) as a dual inhibitor of PARP1 and STAT3, confirming the stability of the protein-ligand complex. tandfonline.com These simulations help refine the initial docking poses and provide a more accurate estimation of binding free energies.

The primary interactions stabilizing the binding of quinazoline scaffolds within protein active sites include:

Hydrogen Bonds: Formed between the quinazoline nitrogen atoms or substituents and polar residues in the binding pocket.

π–π Stacking: Occurs between the aromatic quinazoline ring system and aromatic residues like tryptophan (Trp) and tyrosine (Tyr). mdpi.com

Hydrophobic Interactions: Involving the benzene (B151609) ring of the quinazoline core and nonpolar residues.

| Quinazoline Derivative Type | Protein Target | Software/Method | Key Findings (Binding Scores/Interactions) | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff bases | DNA gyrase | Autodock 4 | Dock scores from -5.96 to -8.58 kcal/mol; H-bond with Asn46. | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 (PDB: 3LN1) | Molegro Virtual Docker | Re-ranked scores from -131.508 to -108.418 kcal/mol. | researchgate.net |

| General Quinazolinones | MMP-13 | Amber 14.0 (MD) | Stable H-bond interactions with Ser250 and Gly248. | nih.gov |

| General Quinazolinones | PARP1 and STAT3 | Desmond (MD) | Compound 1f showed stable complex over 100 ns simulation. | tandfonline.com |

| Substituted Quinazolines | EeAChE (PDB: 1C2B) | AutoDock Vina | π–π stacking with Trp286 and Tyr341; H-bond with Tyr124. | mdpi.com |

Theoretical Infrared Spectroscopy

Theoretical infrared (IR) spectroscopy, performed using quantum chemical calculations, is a valuable method for understanding the vibrational modes of a molecule. These calculations can predict the IR spectrum, aiding in the assignment of experimental spectral bands to specific molecular vibrations. For the quinazoline core structure, computational methods such as Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) theory, often using basis sets like 6-311++G(d,p), have been employed to compute vibrational frequencies. asianpubs.org

A complete vibrational analysis of the parent quinazoline molecule provides a foundational understanding for its derivatives. asianpubs.org The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. asianpubs.org

For this compound, the theoretical IR spectrum would be characterized by vibrations from three main parts: the quinazoline ring, the C-H bonds, and the methanol (B129727) group (-CH₂OH).

Key expected vibrational regions for this compound include:

O-H Stretching: A prominent, often broad, band from the hydroxyl group of the methanol substituent, typically expected in the 3200-3600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the quinazoline ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methylene (-CH₂) group would appear just below 3000 cm⁻¹. asianpubs.org

C=N and C=C Stretching: These vibrations, characteristic of the pyrimidine (B1678525) and benzene rings of the quinazoline skeleton, occur in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the stretching of the carbon-oxygen single bond of the primary alcohol is expected in the 1000-1260 cm⁻¹ range.

Ring Vibrations: Skeletal vibrations of the fused ring system contribute to the fingerprint region of the spectrum.

| Vibrational Mode | Experimental Frequency (FTIR) | Calculated Frequency (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ν(C-H) | 3190 | 3193 | Aromatic C-H Stretch |

| ν(C-H) | 3071 | 3075 | Aromatic C-H Stretch |

| ν(C=C) | 1619 | 1621 | Skeletal Ring Stretch |

| ν(C=N) | 1572 | 1575 | Skeletal Ring Stretch |

| β(C-H) | 1252 | 1255 | In-plane C-H Bend |

| γ(C-H) | 789 | 791 | Out-of-plane C-H Bend |

Note: The data in the table pertains to the parent quinazoline molecule and serves as a reference for the vibrational modes of the core scaffold.

Computational Analysis of Tautomerism and Isomeric Stability

Computational chemistry provides essential tools for analyzing the tautomerism and isomeric stability of heterocyclic compounds. Tautomers are isomers that readily interconvert, typically through the migration of a proton. The relative stability of different tautomeric and isomeric forms can be determined by calculating their thermodynamic parameters using quantum mechanical methods.

For quinazoline derivatives, tautomerism is a significant consideration, particularly for molecules with hydroxyl, amino, or thiol substituents. For example, a computational study on 4-hydrazinoquinazoline investigated its tautomeric forms using the MP2 level of theory with a 6-31G(d) basis set. dnu.dp.ua The analysis of energetics and relative stabilities in the gas phase revealed that the amino form is predominantly more stable. dnu.dp.ua The study also evaluated the effect of different solvents using the Polarizable Continuum Model (PCM), which showed only slight changes in the relative stability of the tautomers. dnu.dp.ua

Similarly, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the tautomeric stability of 4-hydroxyquinoline derivatives in both the gas phase and various solvents. researchgate.net Such studies compare the total energies of the possible tautomers (e.g., keto vs. enol forms) to predict the most stable structure under different conditions.

In the specific case of this compound, tautomerism involving proton transfer from the ring is less likely compared to hydroxy- or amino-substituted quinazolines. However, computational analysis is crucial for studying its isomeric stability, particularly concerning the rotational isomers (conformers) arising from the rotation around the single bond connecting the methanol group to the quinazoline ring.

The computational analysis of isomeric stability typically involves:

Geometry Optimization: The molecular structure of each possible isomer is optimized to find its lowest energy conformation.

Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

Energy Comparison: The relative stability of the isomers is determined by comparing their total electronic energies or Gibbs free energies. The isomer with the lowest energy is the most stable. The relative thermodynamic stability of isomers can be inferred from experimental data like heats of combustion. reddit.com

For this compound, computational studies could precisely determine the most stable orientation of the -CH₂OH group relative to the quinazoline ring, considering potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom at position 1 of the ring.

| Computational Method | Basis Set | Properties Calculated | Application Example |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Total energy, Gibbs free energy, Dipole moments | Tautomer stability of 4-hydroxyquinoline derivatives. researchgate.net |

| Møller–Plesset perturbation theory (MP2) | 6-31G(d) | Geometry, Thermodynamic parameters, Relative stability | Tautomerism of 4-hydrazinoquinazolines. dnu.dp.ua |

| Polarizable Continuum Model (PCM) | N/A (used with other methods) | Solvent effects on tautomeric equilibria | Evaluation of solvent influence on 4-hydrazinoquinazoline stability. dnu.dp.ua |

Research Applications of Quinazolin 8 Ylmethanol and Its Derivatives

Utility as a Chemical Building Block for Complex Organic Synthesis

The quinazoline (B50416) nucleus is a fundamental structural motif and a key building block in the synthesis of a wide array of organic compounds. arabjchem.org It is the foundational structure for over 200 naturally occurring alkaloids, highlighting its significance in natural product chemistry. arabjchem.org In synthetic organic chemistry, the quinazoline framework serves as a versatile precursor for creating more complex, polyfunctional molecules. nih.gov

Modern synthetic strategies have focused on efficient and environmentally benign methods for constructing the quinazoline ring itself. For instance, researchers have developed copper-catalyzed reactions that utilize methanol (B129727) as both a C1 building block and a solvent to produce various quinazolinone derivatives from 2-aminobenzamides. researchgate.net Other methods involve the tandem synthesis from 2-aminobenzonitriles using a cobalt catalyst in an alcohol-water system. researchgate.netspringernature.com These innovative approaches demonstrate the adaptability of the quinazoline core, allowing chemists to readily access a diverse library of derivatives for further functionalization and exploration in drug discovery and materials science. nih.govresearchgate.netspringernature.com

Scaffold for Fundamental Research in Novel Therapeutics Development

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Derivatives of quinazoline have been a focal point of research for developing new treatments for a multitude of diseases. nih.govresearchgate.net

Quinazoline derivatives are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. mdpi.com A significant body of research has focused on designing 4-anilinoquinazoline (B1210976) derivatives that act as ATP-competitive inhibitors at the kinase domain. mdpi.com

These compounds have shown potent inhibitory activity against various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov For example, some derivatives have demonstrated strong, selective inhibition of the EGFR kinase enzyme with IC50 values as low as 5.1 nM. mdpi.comekb.eg Researchers have also developed dual inhibitors; one study reported a 4-phenoxyquinazoline (B3048288) compound that suppresses both EGFR and c-Met kinases with IC50 values of 64.8 nM and 137.4 nM, respectively. mdpi.com Similarly, novel quinazoline derivatives have been identified as potent VEGFR-2 inhibitors, a key target in angiogenesis. mdpi.comnih.gov

| Derivative Type | Target Kinase(s) | Reported IC50 Value |

| 4-Anilinoquinazoline | EGFR | 5.1 nM ekb.eg |

| 5-Anilino-8-nitroquinazoline | EGFR | 12 nM mdpi.com |

| 4-Phenoxyquinazoline | EGFR / c-Met | 64.8 nM / 137.4 nM mdpi.com |

| Quinazoline-Indazole Hybrid | VEGFR-2 | 5.4 nM mdpi.com |

| 6,7-Dialkoxy-4-phenylamino-quinazoline | EGFR-TK | 0.13 nM mdpi.com |

Building on their success as kinase inhibitors, quinazoline derivatives have been extensively explored as potential anticancer agents. nih.govwjpmr.comekb.eg Their mechanism of action often involves the inhibition of signaling pathways that drive tumor growth, proliferation, and survival. mdpi.com Research has demonstrated the cytotoxic activity of these compounds across a wide range of human cancer cell lines.

For instance, one novel derivative, compound 18, showed potent antiproliferative effects against gastric cancer (MGC-803) cells with an IC50 value of 0.85 μM. nih.gov This compound was also found to inhibit cell migration, induce cell cycle arrest at the G2/M phase, and trigger apoptosis. nih.gov Other studies have identified quinazoline derivatives with significant activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines. nih.govnih.gov The broad-spectrum activity and the potential to overcome drug resistance make the quinazoline scaffold a highly attractive starting point for the development of new cancer chemotherapeutics. nih.govekb.eg

| Cancer Cell Line | Derivative/Compound | Reported IC50 Value |

| Gastric (MGC-803) | Compound 18 | 0.85 μM nih.gov |

| Breast (MCF-7) | Compound C1 | >7.8 μg/ml (90.38% inhibition) wjpmr.com |

| Lung (A549) | 2-Nitroimidazole derivative | 0.18 μM mdpi.com |

| Colon (HCT-116) | Isoxazole-containing derivative | Good activity reported nih.gov |

| Epidermoid (A431) | Thiophene-ring derivative | 3.4 µM ekb.eg |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and quinazoline derivatives have emerged as a promising class of compounds. nih.gov They have been shown to possess broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govbiomedpharmajournal.orgeco-vector.comnih.gov

Structure-activity relationship studies have revealed that substitutions at various positions of the quinazoline ring, including positions 6 and 8, can significantly enhance antimicrobial potency. nih.gov Research has demonstrated that some quinazolinone-hydrazone derivatives exhibit potent antibacterial activity against E. coli, with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL, which is more potent than the reference drug Amoxicillin. mdpi.com Other derivatives have shown excellent activity against fungi like Aspergillus niger and Candida albicans. biomedpharmajournal.org The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and disruption of the cell wall. eco-vector.comnih.gov

| Microorganism | Derivative Type | Reported Activity (MIC) |

| Escherichia coli (Gram-) | Quinazolinone-hydrazone (4a) | 4 μg/mL mdpi.com |

| Staphylococcus aureus (Gram+) | Naphthyl-substituted quinazolinone | Pronounced activity reported eco-vector.com |

| Pseudomonas aeruginosa (Gram-) | 2,3,6-trisubstituted Quinazolin-4-one (A-4) | "Excellent activity" reported biomedpharmajournal.org |

| Candida albicans (Fungus) | 2,3,6-trisubstituted Quinazolin-4-one (A-6) | "Excellent activity" reported biomedpharmajournal.org |

| Aspergillus niger (Fungus) | 2,3,6-trisubstituted Quinazolin-4-one (A-3) | "Excellent activity" reported biomedpharmajournal.org |

Quinazolinone derivatives have been the subject of numerous studies for their potential anti-inflammatory properties. nih.govjneonatalsurg.comfabad.org.trptfarm.pl Inflammation is a key pathological process in many chronic diseases, and new therapeutic options are needed. fabad.org.tr Research in animal models has shown that certain quinazoline derivatives can significantly reduce inflammation.

In the carrageenan-induced paw edema model, a standard test for acute inflammation, novel quinazoline compounds demonstrated dose-dependent inhibition of swelling, with efficacy comparable to the standard anti-inflammatory drug indomethacin. jneonatalsurg.com Some thiazolidinone-substituted quinazolinones exhibited up to a 32.5% reduction in inflammation. nih.gov Further studies have indicated that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. jneonatalsurg.com The consistent anti-inflammatory activity observed across various studies highlights the therapeutic potential of this chemical class. nih.govfabad.org.trptfarm.pl

The quinazoline scaffold has also been investigated for its potential as a source of antiviral agents. nih.gov Derivatives have been screened against a diverse range of viruses, demonstrating the versatility of the quinazoline core in targeting viral replication processes.

Studies have reported the activity of benzo[g]quinazoline (B13665071) derivatives against the human rotavirus Wa strain, where certain compounds achieved a 50% to 66% reduction in viral activity. mdpi.com Other research has identified quinazoline compounds with activity against herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4. nih.gov The broad-spectrum potential makes quinazolines a valuable scaffold for the development of new antiviral therapies. nih.govmdpi.com

Neurodegenerative Disease Research Applications (e.g., Alzheimer's Disease)

Quinazoline derivatives are a significant focus in the search for treatments for neurodegenerative conditions like Alzheimer's disease (AD). mdpi.comdrugbank.com AD is a complex, progressive disorder characterized by cognitive decline and memory loss. nih.gov The multifaceted nature of the disease necessitates the development of multi-target drugs, a role for which the quinazoline scaffold is well-suited. drugbank.comnih.gov

Research has shown that quinazoline derivatives can address several pathological pathways implicated in Alzheimer's. mdpi.comnih.gov These compounds have been investigated as inhibitors or modulators of key targets in AD progression:

Cholinesterases (AChE and BuChE): By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, which is crucial for cognitive function. mdpi.comnih.gov

β-amyloid (Aβ) Aggregation: Derivatives have been shown to prevent the aggregation of Aβ peptides, a process that leads to the formation of neurotoxic plaques in the brain. mdpi.comnih.gov

Tau Protein Hyperphosphorylation: The quinazoline structure is being explored for its ability to inhibit the hyperphosphorylation of tau proteins, which prevents the formation of neurofibrillary tangles. drugbank.comnih.gov

Other Targets: Research also extends to the modulation of monoamine oxidases (MAO) and phosphodiesterases (PDE), as well as leveraging antioxidant and neuroprotective properties to mitigate oxidative stress and neuroinflammation. mdpi.comnih.gov

A 2024 study detailed the synthesis of a series of quinazoline derivatives (AV-1 to AV-21) designed as multi-target agents against human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov Compounds AV-1, AV-2, and AV-3 demonstrated significant and balanced inhibition of these targets. nih.gov Notably, compound AV-2 was found to prevent both AChE-induced and self-induced Aβ aggregation and showed potential in ameliorating cognitive impairments in in vivo models. nih.gov

Table 1: Investigated Targets of Quinazoline Derivatives in Alzheimer's Disease Research

| Target | Pathological Role in Alzheimer's Disease | Reference |

| Cholinesterases (AChE/BuChE) | Breakdown of the neurotransmitter acetylcholine, leading to cognitive deficits. | mdpi.comnih.gov |

| β-amyloid (Aβ) | Aggregates to form neurotoxic plaques, a hallmark of AD. | nih.govnih.gov |

| Tau Protein | Hyperphosphorylation leads to the formation of neurofibrillary tangles inside neurons. | drugbank.comnih.gov |

| β-secretase (BACE-1) | Enzyme involved in the production of Aβ peptides. | nih.gov |

| Monoamine Oxidases (MAO) | Enzyme involved in neurotransmitter degradation and oxidative stress. | nih.gov |

Antidiabetic Research

The quinazoline framework is also a subject of investigation in the development of novel antidiabetic agents. Type 2 diabetes is a metabolic disorder characterized by high blood glucose levels resulting from impaired insulin (B600854) secretion or action. nih.gov Research into quinazolinone derivatives has highlighted their potential to manage hyperglycemia through various mechanisms. ekb.eg

One area of focus is the development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists. nih.gov PPARγ is a key regulator of glucose metabolism and insulin sensitivity. nih.gov A study on new quinazoline-sulfonylurea hybrids found that several compounds were more potent in reducing blood glucose levels in hyperglycemic rats than the reference drug, glibenclamide. nih.gov The most effective compounds, such as VI-6-a and V, induced a significant reduction in blood glucose levels, with some also showing a more prolonged antidiabetic effect than glibenclamide. nih.gov

Other research has explored quinazolinone derivatives as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-4), both of which are established targets in diabetes treatment. ekb.eg

Table 2: Antihyperglycemic Activity of Selected Quinazoline-Sulfonylurea Hybrids

| Compound | Blood Glucose Reduction (%) | Comparison to Glibenclamide (55.4% reduction) | Reference |

| VI-6-a | 78.2% | More Potent | nih.gov |

| V | 73.9% | More Potent | nih.gov |

| IV-4 | 71.4% | More Potent | nih.gov |

| VI-4-c | 67.3% | More Potent | nih.gov |

| IV-6 | 62.0% | More Potent | nih.gov |

| VI-2-a | 60.7% | More Potent | nih.gov |

Antihypertensive Research

Quinazoline derivatives are well-established in the field of antihypertensive research, with several marketed drugs such as Prazosin (B1663645), Doxazosin, and Terazosin (B121538) featuring this core structure. japsonline.comnih.gov These agents primarily function as α1-adrenergic receptor antagonists. japsonline.comnih.gov By blocking these receptors, they inhibit the vasoconstrictive effects of catecholamines, leading to the relaxation of both resistance and capacitance blood vessels and a subsequent reduction in blood pressure. japsonline.com

Research has focused on synthesizing new derivatives to improve efficacy, duration of action, and side-effect profiles. nih.govnih.gov In one study, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines was synthesized and evaluated. nih.gov It was found that the furoylpiperazine moiety in prazosin could be replaced with other substituted piperidine (B6355638) groups without losing antihypertensive activity. nih.gov At higher doses, two of the newly synthesized compounds appeared to be even more efficacious than prazosin in spontaneously hypertensive rats. nih.gov Another study synthesized a series of novel quinazolin-4(3H)-one derivatives, of which seven compounds showed a hypotensive effect and produced bradycardia, with some demonstrating better activity than the reference drug Prazosin. researchgate.net

Application in the Production of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, the quinazoline scaffold is valuable in organic synthesis and materials science. mdpi.com The availability of functionalized quinazolines like Quinazolin-8-ylmethanol allows for their use as building blocks in the synthesis of more complex molecules and materials. chemscene.comchemicalbook.com The fused heterocyclic ring system provides a rigid and chemically versatile platform that can be incorporated into larger structures. mdpi.com These applications include the development of functional organic materials, agrochemicals, and dyes. mdpi.comresearchgate.net

Development as Ligands for Metal Complexes

The nitrogen atoms within the quinazoline ring system make its derivatives effective ligands for coordinating with metal ions. orientjchem.orgnih.gov Research has explored the formation of stable metal complexes with various transition metals, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd(II), and Hg(II). orientjchem.orgnih.gov The resulting metal-ligand complexes can exhibit enhanced or entirely new properties compared to the free ligand, opening avenues for applications in catalysis, materials science, and medicine. orientjchem.orgnih.gov For instance, the coordination of quinazolinone derivatives with platinum has been investigated to create potential anticancer agents. asianpubs.org The structure of the resulting complex is influenced by the metal, the co-ligands (like halides), and the specific substitution pattern on the quinazoline ring. nih.gov

Research into Corrosion Inhibition Potential

Quinazoline derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals like carbon steel and stainless steel in acidic environments. electrochemsci.orgsemanticscholar.org Corrosion is a significant issue in many industries, and the use of organic inhibitors is a primary method of protection. scienceandnature.org

The inhibitory action of quinazoline compounds stems from their ability to adsorb onto the metal surface. electrochemsci.org This process is facilitated by the presence of heteroatoms (nitrogen and sometimes oxygen or sulfur in derivatives) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. electrochemsci.org This adsorption forms a protective film that blocks the active corrosion sites, displacing water molecules and slowing the rates of both anodic and cathodic reactions. electrochemsci.orgscienceandnature.org Studies have shown that the inhibition efficiency of these compounds increases with their concentration and that their adsorption on the metal surface often follows established isotherm models like the Langmuir or Temkin isotherms. electrochemsci.orgsemanticscholar.org

Q & A

Q. What are the optimal synthetic routes for Quinazolin-8-ylmethanol, and how can reaction yields be improved?

this compound synthesis typically involves cyclocondensation of precursor amines with carbonyl derivatives under acidic or basic conditions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can undergo nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine to form quinazoline scaffolds . Yield optimization requires adjusting reaction time, temperature, and catalyst loading. Chromatographic purification (e.g., silica gel column) is critical for isolating high-purity products. Contamination by side products (e.g., unreacted amines) should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, quinazoline ring vibrations) via characteristic peaks (e.g., O–H stretch at ~3200–3500 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR : H NMR confirms proton environments (e.g., methanol -CHOH protons at δ 3.5–4.5 ppm; aromatic protons at δ 7.0–8.5 ppm). C NMR resolves quinazoline ring carbons and substituents .

- X-ray Crystallography : Provides definitive structural confirmation. Single crystals grown via slow ethanol evaporation (15 days) yield diffraction-quality specimens .

Q. How can solubility challenges for this compound in biological assays be addressed?

this compound’s poor aqueous solubility requires solvent optimization:

Q. What standardized assays are recommended for initial bioactivity screening?

- Cytotoxicity : Sulforhodamine B (SRB) assay in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Linear correlation with cell count (1,000–10,000 cells/well) and superior sensitivity vs. Bradford/Lowry assays .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) with MIC/MBC determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide this compound derivatization?

Modify the quinazoline core and methanol substituent to enhance target binding:

- Introduce electron-withdrawing groups (e.g., -NO) at position 6 to improve anticancer activity via DNA intercalation .

- Replace methanol with ester or amide groups to modulate lipophilicity and blood-brain barrier penetration .

- Validate SAR using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II) .

Q. How should conflicting data on this compound’s mechanism of action be resolved?

- Data Triangulation : Compare results from orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .

- Systematic Review : Follow PRISMA guidelines to aggregate literature, assess bias (e.g., in vitro vs. in vivo models), and resolve contradictions (e.g., conflicting IC values due to cell line variability) .

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., GROMACS) over 100 ns to identify key residues in binding pockets .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate chemical features with activity .

Q. How does this compound’s chelation potential influence its bioactivity?

The methanol group and quinazoline nitrogen atoms enable metal chelation (e.g., Fe, Cu), which may:

Q. What experimental designs mitigate stability issues in long-term studies?

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify labile sites (e.g., methanol oxidation) .

- Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How can synthetic scalability be balanced with purity requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.